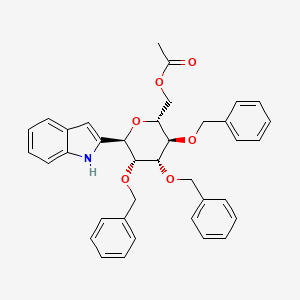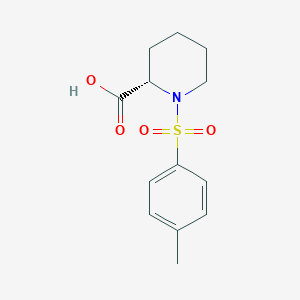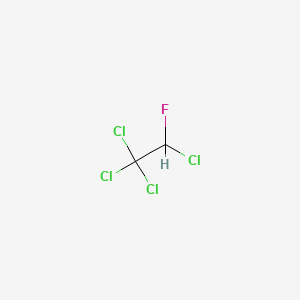
3,4-Dihydroxybutanoic Acid Sodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dihydroxybutanoic Acid Sodium Salt is a chemical compound with the molecular formula C4H9NaO4This compound is a normal human urinary metabolite and is excreted in increased concentrations in patients with succinic semialdehyde dehydrogenase deficiency . It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 3,4-Dihydroxybutanoic Acid Sodium Salt can be achieved through several synthetic routes. One common method involves the oxidation of a glucose source containing 1,4-linked glucose as a substituent. The process uses an alkali metal hydroxide and hydrogen peroxide to convert the glucose source to 3,4-dihydroxybutanoic acid, which is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale oxidation reactions using glucose as the starting material. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of hydrogen peroxide as the oxidizing agent and sodium hydroxide for neutralization are common practices in industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dihydroxybutanoic Acid Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce other derivatives.
Reduction: It can be reduced to form different hydroxybutanoic acid derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as the oxidizing agent.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various reagents, including halogenating agents, can be used for substitution reactions.
Major Products Formed
Reduction: Reduction can yield different hydroxybutanoic acid derivatives.
Substitution: Substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
3,4-Dihydroxybutanoic Acid Sodium Salt has several applications in scientific research:
Medicine: Research is conducted to understand its potential therapeutic applications and its role in metabolic pathways.
Industry: It is used in the production of various chemical products, including lactones and furanones.
Mécanisme D'action
The mechanism of action of 3,4-Dihydroxybutanoic Acid Sodium Salt involves its role as a metabolite in human biochemistry. It is involved in metabolic pathways related to the degradation of carbohydrates. The compound acts as an intermediate in the conversion of glucose to other metabolites. Its molecular targets include enzymes involved in carbohydrate metabolism, such as succinic semialdehyde dehydrogenase .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydroxybutyric Acid: A similar compound with hydroxyl groups at positions 3 and 4.
2,3-Dihydroxybutanoic Acid: Another hydroxybutanoic acid derivative with hydroxyl groups at different positions.
Uniqueness
3,4-Dihydroxybutanoic Acid Sodium Salt is unique due to its specific hydroxylation pattern and its role as a urinary metabolite. Its sodium salt form enhances its solubility and stability, making it suitable for various applications in research and industry .
Propriétés
Formule moléculaire |
C4H7NaO4 |
|---|---|
Poids moléculaire |
142.09 g/mol |
Nom IUPAC |
sodium;3,4-dihydroxybutanoate |
InChI |
InChI=1S/C4H8O4.Na/c5-2-3(6)1-4(7)8;/h3,5-6H,1-2H2,(H,7,8);/q;+1/p-1 |
Clé InChI |
NOWFAQVJTIYOTK-UHFFFAOYSA-M |
SMILES canonique |
C(C(CO)O)C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amino]-N-(2-hydroxyethyl)-N,N-dimethyl-, inner salt](/img/structure/B13416097.png)




![(2S,3R,5R,8R,9S,10R,13R,14R,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B13416143.png)
![Ethyl 4-[(1-oxopropyl)phenylamino]-4-piperidinecarboxylate](/img/structure/B13416147.png)

![(6R,7R)-7-amino-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13416154.png)


![2-[(2-Fluoroacetyl)amino]-3-phenylpropanoic acid](/img/structure/B13416169.png)

![S-[2-[(2-Hydroxyethyl)thio]ethyl]-L-cysteinyl-L-prolyl-L-phenylalanine](/img/structure/B13416177.png)
